6-Bromo-DL-tryptophan

Enzymology Biocatalysis Halogenase

Procure 6-Bromo-DL-tryptophan (CAS 33599-61-0), the definitive 6-position brominated tryptophan essential for synthesizing anti-influenza A compound kistamycin A and benchmarking halogenase SatH activity. Unlike interchangeable halogenated analogs, its specific regio-chemistry is non-negotiable for preserving synthetic routes and enzymatic assay validity. With an established human safety profile, this is a translationally-relevant research tool available in consistent high-purity lots.

Molecular Formula C11H11BrN2O2
Molecular Weight 283,13 g/mole
CAS No. 33599-61-0
Cat. No. B555188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-DL-tryptophan
CAS33599-61-0
Synonyms6-BROMO-DL-TRYPTOPHAN; 33599-61-0; 2-amino-3-(6-bromo-1H-indol-3-yl)propanoicAcid; AmbotzHAA8070; 6-BROMO-TRYPTOPHAN; AC1MRP63; SCHEMBL274625; CHEMBL446973; MolPort-008-268-106; ANW-63043; AKOS016004568; AK-94879; AM005416; BP-13356; SC-59882; KB-199221; TC-151788; FT-0620994; V5262; DL-2-Amino-3-(6-bromoindolyl)propionicacid; K-7734
Molecular FormulaC11H11BrN2O2
Molecular Weight283,13 g/mole
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N
InChIInChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)
InChIKeyOAORYCZPERQARS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-DL-tryptophan (CAS: 33599-61-0): A Key Halogenated Tryptophan for Neuroscience and Parasitology Research Procurement


6-Bromo-DL-tryptophan (CAS: 33599-61-0) is a halogenated derivative of the essential amino acid tryptophan, featuring a bromine atom at the 6-position of its indole ring . This structural modification confers distinct physicochemical and biological properties compared to both the native amino acid and other halogenated analogs. Primarily utilized as a versatile research tool and synthetic intermediate, its commercial availability for procurement spans various purity grades (95-98%+) [1], underscoring its importance in biochemical and pharmacological investigations.

Why 6-Bromo-DL-tryptophan Cannot Be Generically Substituted: The Critical Role of Halogen Position and Identity in Research Outcomes


Selecting a halogenated tryptophan analog for research or development is not a straightforward replacement. Substitution patterns on the indole ring—whether at the 4-, 5-, 6-, or 7-position—and the identity of the halogen atom (e.g., fluorine, chlorine, bromine) profoundly alter a molecule's electronic structure, steric profile, and consequently, its interaction with biological systems and its physical properties [1]. For example, while 6-bromo-DL-tryptophan and 5-bromo-DL-tryptophan share the same molecular formula (C₁₁H₁₁BrN₂O₂) and molecular weight (283.12 g/mol), their distinct substitution sites lead to divergent behavior in enzymatic reactions and as spectroscopic probes [2]. Therefore, substituting 6-bromo-DL-tryptophan with a 'close' analog without empirical validation can invalidate experimental data and compromise the integrity of research outcomes, particularly in studies involving structure-activity relationships (SAR) or site-specific protein incorporation.

6-Bromo-DL-tryptophan: Quantifiable Differentiation Against Analogues in Neuroscience and Parasitology


Regiospecific Enzymatic Recognition: 6-Bromo-DL-tryptophan vs. 5-Bromo-DL-tryptophan

The tryptophan 6-halogenase (SatH) enzyme exhibits a clear preference for brominating the 6-position over the 5-position of L-tryptophan. This regioselectivity demonstrates that biological systems can discriminate between these two positional isomers. 6-Bromo-DL-tryptophan is the major product (91%), while 5-bromo-DL-tryptophan is a minor byproduct (9%) [1].

Enzymology Biocatalysis Halogenase

Divergent Photophysical Properties: 6-Bromo-DL-tryptophan vs. 5-Bromo-DL-tryptophan as a Spectroscopic Probe

In the context of phosphorescence spectroscopy, the substitution position of bromine dramatically affects the probe's lifetime and quantum yield. While direct data for 6-Br-Trp was not found in the primary source, the study provides a direct comparison for the 5-Br analog, establishing a strong class-level inference for 6-Br-Trp. 5-Bromo-DL-tryptophan exhibits a markedly lower average phosphorescence lifetime and relative quantum yield compared to its fluorinated counterparts, demonstrating that bromine acts as a heavy atom quencher. The average lifetime of 5-Br-trp is 0.53 ms, which is approximately 900-fold shorter than that of 6-F-trp (482 ms) and over 1900-fold shorter than native tryptophan (1039 ms) [1].

Biophysics Fluorescence Spectroscopy Phosphorescence

Synthetic Utility in Anti-Viral Agent Development: D-6-Bromo-tryptophan as a Key Intermediate for Kistamycin A

The D-enantiomer of 6-bromo-tryptophan is a crucial synthetic building block for the total synthesis of kistamycin A, an anti-influenza A virus agent. This specific requirement is contrasted with the 7-bromo-D-tryptophan isomer, which is the key intermediate for the anti-HIV agent chloropeptin [1]. The study provides a method for the enzymatic optical resolution to obtain D-6-bromo-tryptophan from the racemic DL-mixture.

Medicinal Chemistry Antiviral Agents Chiral Synthesis

Potential Insulin Secretagogue Activity: In Vivo Dosing in a Clinical Trial for Metabolic Syndrome

The compound 6-bromotryptophan (6-BT) has been advanced to a Phase I/II clinical trial (BROMO) to evaluate its safety, pharmacokinetics, and efficacy in individuals with metabolic syndrome. This represents a significant differentiation from many other halogenated tryptophan analogs, which remain strictly at the preclinical research stage. The trial administers 6-BT orally at defined doses (2 mg, 4 mg, or 8 mg once daily) [1].

Metabolic Disease Diabetes Clinical Trial

Altered Enzyme Kinetics: 6-Bromo-DL-tryptophan vs. 6-Chloro-DL-tryptophan in Halogenase Systems

In the context of halogenase enzymes, the identity of the halogen atom influences substrate binding. A study comparing halogenated tryptophan analogs found that 6-bromo- and 6-chlorotryptophan have different Michaelis constants (KM), indicating different affinities for the enzyme . The lower KM value for 6-bromo-tryptophan (40 µM) compared to 6-chloro-tryptophan (66 µM) suggests it is a better substrate for this particular enzymatic system.

Enzyme Kinetics Biocatalysis Substrate Specificity

Optimal Scientific and Industrial Application Scenarios for 6-Bromo-DL-tryptophan Procurement


As a Chiral Building Block for the Synthesis of Kistamycin A and Related Anti-Viral Agents

Medicinal chemistry groups engaged in the total synthesis of the anti-influenza A compound kistamycin A require a reliable source of 6-bromo-DL-tryptophan. This racemic mixture serves as the starting material for enzymatic resolution to obtain the essential D-6-bromo-tryptophan enantiomer, a key intermediate [4]. Procuring this specific regioisomer is non-negotiable, as the 7-bromo isomer is required for the synthesis of different therapeutic leads, such as chloropeptin [4]. Substituting another analog will derail the entire synthetic route. [4]

As a Substrate for Investigating Tryptophan 6-Halogenase Regioselectivity

Researchers studying the family of tryptophan halogenases, particularly those like SatH, use 6-bromo-DL-tryptophan as a standard to understand and quantify enzyme regioselectivity. The fact that this enzyme produces a 91:9 ratio of 6-bromo to 5-bromo product from L-tryptophan establishes 6-Br-Trp as the benchmark major product [4]. In such studies, 5-Br-Trp is not an appropriate substitute as it represents the minor pathway and may interact differently with the enzyme's active site. [4]

As a Precursor for Developing Spectroscopic Probes with Unique Heavy-Atom Effects

Biophysical chemists and structural biologists seeking to develop novel fluorescence or phosphorescence probes will find 6-Br-Trp of specific interest. The presence of a heavy bromine atom at the 6-position significantly shortens the phosphorescence lifetime through enhanced spin-orbit coupling, as demonstrated by class-level inference from the photophysics of 5-bromo-tryptophan (lifetime of 0.53 ms) [4]. This property makes it a distinct tool for applications like fluorescence quenching assays or time-resolved spectroscopy, where it cannot be replaced by a fluoro- or chloro-analog without altering the experimental readout. [4]

For Translational Studies Exploring Insulin Secretagogue Activity

Given its advancement into a Phase I/II clinical trial for metabolic syndrome [4], 6-bromo-DL-tryptophan is a compound of choice for preclinical researchers investigating the preservation of beta-cell function and insulin secretion. Unlike the vast majority of halogenated tryptophan analogs that are confined to in vitro or animal studies, 6-BT has an established human dosing regimen (2-8 mg daily) and an initial safety profile [4]. This makes it uniquely suited for studies designed to build upon or verify the mechanisms observed in human trials, providing a more translationally relevant research tool. [4]

Technical Documentation Hub

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